N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide
Description
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with a piperidine ring, a chloropyridine moiety, and a methylbenzamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-4-2-3-5-16(13)18(24)22-15-8-10-23(11-9-15)19(25)17-7-6-14(20)12-21-17/h2-7,12,15H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSSJKFTRUUMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine intermediate.
Coupling with 2-Methylbenzamide: The final step involves coupling the chloropyridine-piperidine intermediate with 2-methylbenzoyl chloride under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: N-oxides or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine and chloropyridine moieties may play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]-benzamide: Lacks the methyl group on the benzamide moiety.
N-[1-(5-bromopyridine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide: Contains a bromine atom instead of chlorine.
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]-3-methylbenzamide: The methyl group is positioned differently on the benzamide ring.
Uniqueness
N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 5-chloropyridine and 2-methylbenzamide groups may enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
